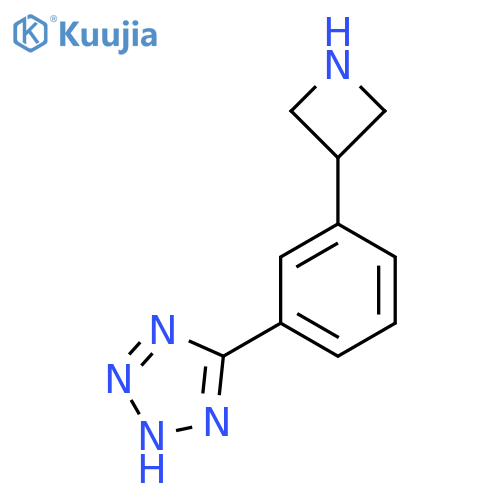

Cas no 2229520-67-4 (5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole)

5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole 化学的及び物理的性質

名前と識別子

-

- 5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole

- EN300-1770993

- 5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole

- 2229520-67-4

-

- インチ: 1S/C10H11N5/c1-2-7(9-5-11-6-9)4-8(3-1)10-12-14-15-13-10/h1-4,9,11H,5-6H2,(H,12,13,14,15)

- InChIKey: YZSPEAHUXISSBI-UHFFFAOYSA-N

- ほほえんだ: N1CC(C2C=CC=C(C3N=NNN=3)C=2)C1

計算された属性

- せいみつぶんしりょう: 201.10144537g/mol

- どういたいしつりょう: 201.10144537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 66.5Ų

5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1770993-1.0g |

5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |

2229520-67-4 | 1g |

$1343.0 | 2023-06-03 | ||

| Enamine | EN300-1770993-10.0g |

5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |

2229520-67-4 | 10g |

$5774.0 | 2023-06-03 | ||

| Enamine | EN300-1770993-0.05g |

5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |

2229520-67-4 | 0.05g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1770993-5.0g |

5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |

2229520-67-4 | 5g |

$3894.0 | 2023-06-03 | ||

| Enamine | EN300-1770993-10g |

5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |

2229520-67-4 | 10g |

$5774.0 | 2023-09-20 | ||

| Enamine | EN300-1770993-0.25g |

5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |

2229520-67-4 | 0.25g |

$1235.0 | 2023-09-20 | ||

| Enamine | EN300-1770993-0.5g |

5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |

2229520-67-4 | 0.5g |

$1289.0 | 2023-09-20 | ||

| Enamine | EN300-1770993-1g |

5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |

2229520-67-4 | 1g |

$1343.0 | 2023-09-20 | ||

| Enamine | EN300-1770993-2.5g |

5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |

2229520-67-4 | 2.5g |

$2631.0 | 2023-09-20 | ||

| Enamine | EN300-1770993-0.1g |

5-[3-(azetidin-3-yl)phenyl]-1H-1,2,3,4-tetrazole |

2229520-67-4 | 0.1g |

$1183.0 | 2023-09-20 |

5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole 関連文献

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazoleに関する追加情報

Introduction to 5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole (CAS No. 2229520-67-4)

5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole, identified by the Chemical Abstracts Service Number (CAS No.) 2229520-67-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrazole and azetidine classes, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule combines a phenyl ring with a tetrazole moiety linked to an azetidine ring, creating a unique scaffold that may contribute to its distinctive chemical and biological properties.

The significance of 5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole lies in its potential as a pharmacophore in drug discovery. The tetrazole ring is known for its ability to act as a hydrogen bond acceptor and participate in hydrophobic interactions, which are crucial for binding to biological targets. Meanwhile, the azetidine ring introduces flexibility and conformational diversity to the molecule, which can be exploited to optimize binding affinity and selectivity. This combination makes 5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole a promising candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been growing interest in the exploration of tetrazole derivatives due to their reported activities across various biological pathways. Studies have highlighted the potential of tetrazole-based compounds in modulating enzyme inhibition, receptor binding, and cellular signaling processes. For instance, derivatives of tetrazole have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both the tetrazole and azetidine moieties in 5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole suggests that it may exhibit multiple modes of action, making it a versatile scaffold for drug design.

The synthesis of 5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole involves multi-step organic transformations that require careful optimization to achieve high yields and purity. The introduction of the azetidine ring typically involves cyclization reactions using appropriate precursors under controlled conditions. Subsequent functionalization of the phenyl ring and tetrazole moiety further refines the molecular structure. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity. These synthetic strategies ensure that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacological evaluation of 5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole has been conducted in several preclinical studies to assess its biological activity and safety profile. Preliminary findings suggest that this compound exhibits notable interactions with specific target proteins and enzymes relevant to human health conditions. For example, it has shown promise in inhibiting key enzymes involved in inflammation and oxidative stress pathways. Additionally, its ability to cross cell membranes may enhance its bioavailability and therapeutic efficacy when administered orally or intravenously.

One of the most compelling aspects of 5-3-(azetidin-3-ylenyl)phenyl-HETETRAZOLE (CAS No. 2229520 67 4) is its potential for structure-based drug design. Computational modeling techniques such as molecular docking have been utilized to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and possible allosteric sites that could be exploited for further optimization. By integrating experimental data with computational predictions, researchers can refine the molecular structure to improve potency while minimizing off-target effects.

The development of novel pharmaceuticals often requires iterative testing to identify optimal dosages and formulations. In vitro assays have been instrumental in evaluating the cytotoxicity and pharmacokinetic properties of 5 31 (AzETIDIN 31 YL) PHENYL HETETRAZOLE (CAS NO 2229520674) across different cell lines. These studies help determine safe exposure levels and potential side effects before moving to clinical trials. Moreover, pharmacokinetic analyses provide critical information about absorption distribution metabolism excretion (ADME) characteristics which are essential for determining appropriate therapeutic regimens.

Recent advancements in analytical chemistry have enabled more precise characterization of complex molecules like 5 31 (AzETIDIN 31 YL) PHENYL HETETRAZOLE (CAS NO 2229520674) using techniques such as nuclear magnetic resonance (NMR) spectroscopy mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods confirm structural integrity assess purity levels detect impurities ensuring that only high-quality material is used in subsequent research phases including preclinical testing human trials.

The regulatory landscape plays a crucial role in guiding pharmaceutical development efforts involving compounds like 5 31 (AzETIDIN 31 YL) PHENYL HETETRAZOLE CAS NO 2229520674)。 Regulatory agencies require comprehensive data packages demonstrating safety efficacy before approving new drugs for market use。 Researchers must adhere strict guidelines throughout development process submitting detailed documentation each stage review by regulatory bodies ensures compliance legal requirements protects public health interests。

The future directions for research on 5 31 (AzETIDIN 31 YL) PHENYL HETETRAZOLE CAS NO 2229520674) include exploring novel synthetic pathways expanding biological evaluations investigating mechanisms action developing derivatives with enhanced properties。 Collaborative efforts between academia industry stakeholders will accelerate progress translating laboratory discoveries tangible benefits patients worldwide。

2229520-67-4 (5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole) 関連製品

- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)

- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)

- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)

- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)

- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)

- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)

- 2138428-99-4(Tert-butyl 4-[4-(benzylamino)-1-hydroxybutan-2-yl]-3-methylpiperidine-1-carboxylate)

- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)

- 1423031-20-2(1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride)

- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)